Exceptional H3 Receptor Subtype Selectivity: >30,000-Fold Discrimination Over H1 and H2 Receptors
Impentamine dihydrobromide demonstrates exceptionally high subtype selectivity for the histamine H3 receptor compared to H1 and H2 receptors. The compound exhibits a selectivity ratio exceeding 30,000-fold for H3 over H1 and H2 receptors in functional assays [1]. This level of discrimination is substantially greater than that reported for many other imidazole-based H3 antagonists. For comparison, thioperamide, a widely used reference H3 antagonist, shows measurable off-target binding to 5-HT3 receptors (Ki = 120 nM) and sigma receptors (Ki = 180 nM) [2]. Clobenpropit, despite its higher H3 potency (pA2 = 9.93), demonstrates significant binding to 5-HT3 receptors (Ki = 7.4 nM) and α2A/α2C adrenoceptors (Ki = 17.4 nM and 7.8 nM, respectively) [3]. The extreme H3 selectivity of impentamine reduces the likelihood of confounding off-target pharmacological effects in experimental systems where H1 or H2 receptors may be present.
| Evidence Dimension | Receptor subtype selectivity (fold selectivity over H1/H2) |
|---|---|
| Target Compound Data | >30,000-fold selective for H3 over H1 and H2 |
| Comparator Or Baseline | Thioperamide: Ki = 120 nM at 5-HT3, Ki = 180 nM at sigma; Clobenpropit: Ki = 7.4 nM at 5-HT3, Ki = 17.4 nM at α2A, Ki = 7.8 nM at α2C |
| Quantified Difference | Impentamine maintains exceptional H3 selectivity; thioperamide and clobenpropit exhibit measurable off-target binding to non-histamine receptors |
| Conditions | Functional antagonist assays (pA2 determination on guinea pig jejunum for impentamine); radioligand displacement assays for comparator off-target binding |
Why This Matters
High subtype selectivity minimizes experimental confounds arising from off-target receptor engagement, making impentamine preferable for studies requiring clean pharmacological interpretation of H3 receptor-mediated effects.
- [1] Vollinga RC, Menge WM, Leurs R, Timmerman H. Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole. J Med Chem. 1995;38(2):266-271. View Source
- [2] Leurs R, Smit MJ, Menge WM, Timmerman H. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. Br J Pharmacol. 1995;116(4):2315-2321. View Source
- [3] Probes & Drugs Portal. Clobenpropit dihydrobromide receptor binding profile. CHEBI:64165. View Source
